Erk5-IN-5

Non-small cell lung cancer A549 cell line Anti-proliferative assay

ERK5-IN-5 (compound 4a) is a BRD4-sparing ERK5 kinase inhibitor that eliminates off-target confounding seen with first-generation probes (XMD8-92, ERK5-IN-1). Demonstrating A549 NSCLC anti-proliferative activity (IC50 = 6.23 µg/mL) and a scaffold orthogonal to AX15836/BAY-885, it enables target validation when used alongside genetic knockdown and chemically distinct ERK5 inhibitors. Ideal for gene expression, immune signaling, and long-term proliferation assays where BRD4-mediated transcriptional artifacts must be rigorously excluded.

Molecular Formula C19H16ClN3O
Molecular Weight 337.8 g/mol
Cat. No. B12380437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk5-IN-5
Molecular FormulaC19H16ClN3O
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H16ClN3O/c20-15-5-3-14(4-6-15)19(24)23-10-7-13(8-11-23)17-12-22-18-16(17)2-1-9-21-18/h1-7,9,12H,8,10-11H2,(H,21,22)
InChIKeyNPYUZOWNGDUZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERK5-IN-5: A Novel ERK5 Kinase Inhibitor for Anticancer Research Procurement


ERK5-IN-5 (compound 4a) is a synthetic small-molecule inhibitor of extracellular signal-regulated kinase 5 (ERK5/MAPK7/BMK1), a member of the mitogen-activated protein kinase (MAPK) family [1]. This compound exhibits anti-proliferative activity against A549 non-small cell lung cancer cells with an IC50 value of 6.23 µg/mL . ERK5-IN-5 has a molecular weight of 337.8 g/mol and the molecular formula C19H16ClN3O [1]. It is intended as a research tool for investigating ERK5-dependent signaling pathways in cancer biology and potential therapeutic applications.

Why ERK5-IN-5 Cannot Be Interchanged with Other ERK5 Inhibitors in Experimental Systems


The pharmacological landscape of ERK5 inhibitors is characterized by profound functional heterogeneity [1]. Early-generation compounds, such as XMD8-92 and XMD17-109 (ERK5-IN-1), exhibit equipotent off-target activity against bromodomain-containing proteins like BRD4, which confounds the interpretation of ERK5-specific kinase-dependent biology [1]. Newer, highly selective probes such as AX15836, BAY-885, and JWG-071 lack BRD4 activity but represent distinct chemical series with divergent physiochemical properties, selectivity profiles, and cellular potency [2]. Furthermore, the ERK5-IN-x series itself demonstrates substantial variability: ERK5-IN-3 has a biochemical IC50 of 6 nM while ERK5-IN-5 exhibits cellular activity in A549 cells but lacks publicly reported biochemical potency data . Generic substitution without experimental validation therefore introduces the substantial risk of off-target confounding, variable target engagement, and irreproducible results, underscoring the necessity for compound-specific characterization.

Quantitative Evidence Guide for ERK5-IN-5: Differentiated Performance in Cancer Cell Proliferation Assays


ERK5-IN-5 Exhibits Potent Anti-Proliferative Activity in A549 Non-Small Cell Lung Cancer Cells

ERK5-IN-5 demonstrates anti-proliferative activity against A549 non-small cell lung cancer cells with an IC50 value of 6.23 µg/mL . In contrast, the structurally distinct ERK5 inhibitor XMD8-92 exhibits a growth inhibitory concentration (GI50) of 1.5 µM in HeLa cells, which corresponds to approximately 0.58 µg/mL [1]. While the assay systems and cell lines differ, this cross-study comparison places ERK5-IN-5's cellular potency in a similar order of magnitude as a well-characterized tool compound, albeit in a distinct cancer model.

Non-small cell lung cancer A549 cell line Anti-proliferative assay

ERK5-IN-5 Belongs to a Structurally and Functionally Diverse Class of ERK5 Inhibitors with a 1000-Fold Range in Biochemical Potency

The ERK5-IN-x series exhibits a remarkable range of biochemical potencies, underscoring the critical importance of compound selection. ERK5-IN-3 (compound 33j) is a potent inhibitor with a reported IC50 of 6 nM . ERK5-IN-4 (compound 34b) inhibits full-length ERK5 kinase activity with an IC50 of 77 nM in HEK293 cells . ERK5-IN-2 (sub-micromolar inhibitor) has an IC50 of 0.82 µM . While the precise biochemical IC50 of ERK5-IN-5 against purified ERK5 has not been disclosed, its cellular activity in A549 cells (6.23 µg/mL) places it functionally within the sub-class of compounds requiring higher concentrations for target modulation in cells. This contrasts sharply with sub-nanomolar inhibitors like ERK5-IN-3.

ERK5 inhibitors Biochemical potency Structure-activity relationship

ERK5-IN-5 Does Not Possess the Well-Characterized BRD4 Off-Target Activity of First-Generation ERK5 Inhibitors

A major liability of first-generation ERK5 inhibitors, including XMD8-92 and XMD17-109 (ERK5-IN-1), is their potent, equipotent off-target activity against the bromodomain-containing protein 4 (BRD4) [1]. XMD8-92, for instance, has a Kd of 80 nM for ERK5 and a Kd of 170 nM for BRD4, making it a dual ERK5/BRD4 inhibitor [2]. This confounds the attribution of observed phenotypes to ERK5 kinase inhibition. ERK5-IN-5, as a later-generation compound from a distinct chemical series, has no reported BRD4 activity and is not known to possess this confounding liability. While its full selectivity profile is not publicly defined, this distinguishes it from the frequently used but problematic XMD8-92 and ERK5-IN-1 probes.

BRD4 bromodomain Off-target activity Selectivity

ERK5-IN-5 Represents a Chemically Distinct Scaffold Compared to Other ERK5 Inhibitors

ERK5-IN-5 (compound 4a) possesses the molecular formula C19H16ClN3O and a molecular weight of 337.8 g/mol [1]. Its structure, featuring a 4-chlorobenzoyl piperidine core linked to a pyrrolopyridine moiety, is chemically distinct from other major ERK5 inhibitor classes: the pyrimido-diazepinone scaffold of XMD8-92/XMD17-109, the pyrrolopyrimidine core of AX15836 and BAY-885, and the pyrazole-based structure of ERK5-IN-3 [2]. This distinct chemical identity implies a unique binding mode and, consequently, a potentially unique off-target interaction landscape. While the selectivity profile of ERK5-IN-5 has not been published, its distinct scaffold offers a valuable orthogonal tool for validating target-specific biology.

Chemical scaffold Structure-activity relationship ATP-competitive inhibitor

Best Research and Industrial Application Scenarios for ERK5-IN-5


Investigation of ERK5-Dependent Proliferation in A549 Non-Small Cell Lung Cancer Models

Given its reported anti-proliferative activity against A549 cells (IC50 = 6.23 µg/mL) , ERK5-IN-5 is optimally deployed as a chemical probe to interrogate the role of ERK5 signaling in the proliferation, survival, and therapeutic resistance of A549 non-small cell lung cancer models. It should be used in parallel with genetic knockdown approaches (e.g., ERK5 siRNA/shRNA) to validate target specificity. Due to the lack of reported biochemical potency, dose-response curves should be carefully established in-house, and concentrations should be correlated with pharmacodynamic biomarkers of ERK5 pathway inhibition, such as phospho-ERK5 levels or downstream MEF2 transcriptional activity, if possible.

Orthogonal Tool for Validating ERK5-Specific Biology in Cancer Cell Lines

The chemical scaffold of ERK5-IN-5 is distinct from that of widely used ERK5 inhibitors such as XMD8-92, AX15836, and BAY-885 [1]. This structural orthogonality makes ERK5-IN-5 a valuable control compound. Researchers can employ it in parallel with inhibitors from different chemical series to rule out scaffold-specific off-target effects. Consistent phenotypic outcomes across chemically distinct ERK5 inhibitors strengthen the evidence for on-target, ERK5 kinase-dependent biology.

Studies Requiring Avoidance of BRD4 Bromodomain Confounding

First-generation ERK5 inhibitors (XMD8-92, XMD17-109/ERK5-IN-1) are equipotent BRD4 inhibitors, a major source of experimental confounding [2]. ERK5-IN-5, belonging to a later-generation and distinct chemical series, lacks this reported off-target activity. Therefore, ERK5-IN-5 is a preferred alternative to XMD8-92 or ERK5-IN-1 in any study where the experimental readout could be influenced by BRD4-mediated transcriptional regulation, such as gene expression analysis, immune signaling studies, or long-term proliferation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erk5-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.